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molecular formula C3H8N2O B1308600 2-Methoxyethanimidamide CAS No. 3122-73-4

2-Methoxyethanimidamide

Cat. No. B1308600
M. Wt: 88.11 g/mol
InChI Key: XMSFMNAYWPDMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470820B2

Procedure details

To a solution of 2-methoxy-acetamidine (7.21 g, 89.19 mmol) in EtOH (50 ml) was added sodium ethylate (26 ml, 22% solution in EtOH) and the reaction mixture was heated to 50° C. for 30 min. A solution of mucobromic acid (6.5 g, 38.77 mmol) in EtOH (50 ml) was added followed by sodium ethylate (14 ml, 22% solution in EtOH), and the reaction mixture was continued to stir at 50° C. for 1 h. After filtration and solvent evaporation, water (5 ml) was added, the reaction mixture was cooled to 0° C. and acidified with 2N HCl solution to pH ˜6. After evaporation of water, the residue was dissolved in MeOH, filtered, and the filtrate was evaporated. The crude material was purified by silica gel chromatography using a methanol/methylenechloride eluent as solvent to yield 3.73 g (60%) of the title compound.
Quantity
7.21 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([NH2:6])=[NH:5].CC[O-].[Na+].[C:11]([OH:19])(=[O:18])/[C:12](=[C:14](\[CH:16]=O)/[Br:15])/Br>CCO>[Br:15][C:14]1[C:12]([C:11]([OH:19])=[O:18])=[N:5][C:4]([CH2:3][O:2][CH3:1])=[N:6][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.21 g
Type
reactant
Smiles
COCC(=N)N
Name
Quantity
26 mL
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
C(/C(/Br)=C(/Br)\C=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
CC[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir at 50° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and solvent evaporation, water (5 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
After evaporation of water
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in MeOH
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)COC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.73 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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